Cas no 34967-19-6 (N-(2,5-dimethoxyphenyl)methylidenehydroxylamine)

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine is a specialized organic compound featuring a hydroxylamine moiety linked to a 2,5-dimethoxyphenyl group via a methylidene bridge. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the formation of heterocycles or functionalized aromatic systems. The electron-donating methoxy groups enhance the stability and modulate the electronic properties of the molecule, facilitating selective transformations. Its well-defined structure and purity ensure consistent performance in research applications, such as ligand design or pharmaceutical synthesis. The compound is typically handled under controlled conditions due to its potential sensitivity to oxidation or hydrolysis.
N-(2,5-dimethoxyphenyl)methylidenehydroxylamine structure
34967-19-6 structure
Product Name:N-(2,5-dimethoxyphenyl)methylidenehydroxylamine
CAS No:34967-19-6
MF:C9H11NO3
MW:181.188542604446
CID:852945
PubChem ID:5706338
Update Time:2025-06-13

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2,5-dimethoxy-, oxime
    • 2,5-dimethoxybenzaldehyde oxime
    • 2,5-DIMETHOXYBENZALDEHYDE OZXIME
    • 1,4-Dimethoxy-2-phenylazobenzol
    • 2,5-Dimethoxy-azobenzol
    • 2,5-Dimethoxy-benzaldoxim
    • 2,5-dimethoxybenzaldoxime
    • Diazene,(2,5-dimethoxyphenyl)phenyl
    • AKOS004910270
    • (NZ)-N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
    • J-019818
    • 34967-19-6
    • N-(2,5-dimethoxyphenyl)methylidenehydroxylamine
    • Inchi: 1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3/b10-6+
    • InChI Key: PJDJPYGFERKCDR-UXBLZVDNSA-N
    • SMILES: COC1C=C(/C=N/O)C(OC)=CC=1

Computed Properties

  • Exact Mass: 181.07400
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 95-96 °C
  • Boiling Point: 316.8±32.0 °C at 760 mmHg
  • Flash Point: 145.4±25.1 °C
  • PSA: 51.05000
  • LogP: 1.51190
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine Security Information

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine Pricemore >>

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Additional information on N-(2,5-dimethoxyphenyl)methylidenehydroxylamine

Research Brief on N-(2,5-dimethoxyphenyl)methylidenehydroxylamine (CAS: 34967-19-6) in Chemical Biology and Pharmaceutical Applications

N-(2,5-dimethoxyphenyl)methylidenehydroxylamine (CAS: 34967-19-6) is a chemically synthesized compound that has recently garnered attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, enzyme inhibition, and as a precursor for more complex bioactive molecules. Recent studies have explored its mechanism of action, stability, and interactions with biological targets, making it a subject of significant scientific interest.

One of the key areas of research involving N-(2,5-dimethoxyphenyl)methylidenehydroxylamine is its role as a potential enzyme inhibitor. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, which could have implications for the development of novel anti-inflammatory drugs. Researchers have employed computational modeling and in vitro assays to elucidate its binding affinity and specificity, with promising results indicating selective inhibition of target enzymes.

In addition to its enzyme inhibitory properties, N-(2,5-dimethoxyphenyl)methylidenehydroxylamine has been investigated for its stability and pharmacokinetic profile. Recent pharmacokinetic studies have focused on its metabolic pathways, bioavailability, and potential toxicity. These studies are critical for assessing its suitability as a drug candidate or a lead compound for further optimization. Early findings suggest that the compound exhibits moderate stability under physiological conditions, but further modifications may be required to enhance its pharmacokinetic properties.

The synthesis and characterization of N-(2,5-dimethoxyphenyl)methylidenehydroxylamine have also been a focus of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. Additionally, researchers have explored scalable synthetic routes to produce the compound in larger quantities, which is essential for further preclinical and clinical studies. These efforts are aimed at ensuring the compound's availability for broader research applications.

Looking ahead, the potential applications of N-(2,5-dimethoxyphenyl)methylidenehydroxylamine extend beyond its current uses. Future research directions may include its incorporation into combinatorial chemistry libraries, evaluation in animal models of disease, and exploration of its interactions with other biomolecules. The compound's versatility and unique chemical properties position it as a valuable tool for advancing our understanding of chemical biology and drug discovery.

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